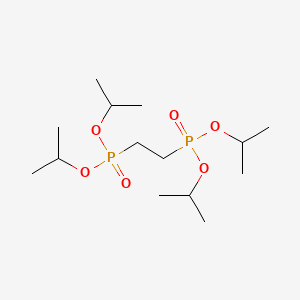

Tetraisopropyl 1,2-ethylenediphosphonate

Description

BenchChem offers high-quality Tetraisopropyl 1,2-ethylenediphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropyl 1,2-ethylenediphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H32O6P2 |

|---|---|

Molecular Weight |

358.35 g/mol |

IUPAC Name |

2-[2-di(propan-2-yloxy)phosphorylethyl-propan-2-yloxyphosphoryl]oxypropane |

InChI |

InChI=1S/C14H32O6P2/c1-11(2)17-21(15,18-12(3)4)9-10-22(16,19-13(5)6)20-14(7)8/h11-14H,9-10H2,1-8H3 |

InChI Key |

HVINTUFGJARCPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for Tetraisopropyl 1,2-ethylenediphosphonate (TIPE): A Comprehensive Technical Guide

Executive Summary

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE, CAS: 10596-16-4) is a highly valuable organophosphorus compound utilized as a bidentate ligand in lanthanide coordination chemistry, an1, and a building block in advanced materials science[1]. Unlike its parent hydrophilic acid, the tetraisopropyl esterification imparts significant organic solubility and steric bulk, modulating its reactivity and coordination geometry[2].

As a Senior Application Scientist, I approach the synthesis of TIPE not merely as a sequence of steps, but as a masterclass in leveraging steric engineering and thermodynamic control. This whitepaper critically evaluates the synthetic pathways for TIPE, focusing on mechanistic causality and the implementation of self-validating experimental protocols.

Mechanistic Pathways for TIPE Synthesis

The Double Michaelis-Arbuzov Reaction (Primary Route)

The most robust and scalable method for TIPE synthesis is the double Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite.

Mechanistic Causality: Why Triisopropyl Phosphite? Novice chemists often default to triethyl phosphite for Arbuzov reactions. However, when reacting with 1,2-dibromoethane, lower alkyl phosphites frequently yield a complex mixture of dehalogenated byproducts and mixed phosphonates. The causality here lies in the nucleophilicity of the displaced bromide ion. With triethyl phosphite, the bromide ion can indiscriminately attack multiple electrophilic sites. By substituting with triisopropyl phosphite, we introduce significant steric hindrance. The3 suppresses these aberrant nucleophilic attacks[3]. This ensures the bromide ion selectively cleaves the O-isopropyl bond, forming the highly stable phosphoryl (P=O) bond and generating isopropyl bromide as a volatile byproduct.

Figure 1: Double Michaelis-Arbuzov pathway for TIPE synthesis.

Alternative Route: Phosphonous Dichloride Esterification

An alternative pathway involves the reaction of (ethane-1,2-diyl)bis(phosphonous dichloride) with isopropanol. While this avoids the high temperatures of the Arbuzov reaction, the extreme moisture sensitivity of the dichloride precursor makes it less favorable for standard benchtop synthesis[2].

Experimental Protocols & Self-Validating Workflows

A robust protocol must communicate its progress without requiring constant sampling. The double Michaelis-Arbuzov reaction is inherently self-validating if set up correctly.

Protocol: Synthesis of TIPE via Double Michaelis-Arbuzov Reaction

-

Step 1: Reagent Preparation & Stoichiometry Charge a rigorously dried 3-neck round-bottom flask with 1.0 equivalent of 1,2-dibromoethane. A slight excess (2.1 to 2.2 equivalents) of triisopropyl phosphite is required to ensure complete conversion of the intermediate diisopropyl 2-bromoethylphosphonate and to prevent the accumulation of mono-phosphonate impurities.

-

Step 2: Thermal Activation & Controlled Addition Heat the 1,2-dibromoethane to 4[4]. Add the triisopropyl phosphite dropwise. Causality: The Arbuzov reaction of heavy halides (bromides/iodides) requires elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack by phosphorus. Dropwise addition prevents thermal runaway from the exothermic rearrangement.

-

Step 3: Le Chatelier’s Principle in Action (Self-Validation) Equip the flask with a short-path distillation head. As the reaction proceeds, isopropyl bromide (b.p. ~59 °C) is generated. Continuous distillation of this byproduct serves as a self-validating visual indicator of reaction progress and drives the equilibrium toward the final TIPE product. If distillation stops, the reaction has either stalled or reached completion.

-

Step 4: Vacuum Fractionation Once isopropyl bromide evolution ceases, apply high vacuum (e.g., 0.05 Torr) to remove unreacted starting materials. TIPE is isolated via fractional distillation at elevated temperatures.

Figure 2: Self-validating experimental workflow for TIPE synthesis.

Quantitative Data & Yield Analysis

The following tables summarize the comparative metrics of the primary synthetic pathways and the analytical validation standards required to confirm product integrity.

Table 1: Comparative Synthesis Pathways

| Synthesis Pathway | Precursors | Typical Yield | Purity | Reaction Time | Scalability |

| Double Michaelis-Arbuzov | 1,2-Dibromoethane + Triisopropyl phosphite | 75 - 85% | >98% (Post-distillation) | 12 - 18 hours | High |

| Michaelis-Becker | 1,2-Dibromoethane + Sodium diisopropyl phosphite | 50 - 65% | ~90% | 8 - 12 hours | Moderate |

| Dichloride Esterification | (CH₂PCl₂)₂ + Isopropanol | 60 - 70% | ~95% | 4 - 6 hours | Low |

Table 2: Analytical Validation Metrics

| Analytical Method | Target Metric | Purpose / Validation |

| 31P NMR Spectroscopy | 2[2] | Confirms complete conversion to pentavalent phosphonate groups. |

| Mass Spectrometry | 2[2] | Validates the molecular composition (C₁₂H₂₈O₆P₂). |

| Boiling Point / Distillation | Fractionation at high vacuum | Ensures removal of mono-phosphonate and unreacted precursors. |

Conclusion

The synthesis of Tetraisopropyl 1,2-ethylenediphosphonate exemplifies the elegant intersection of steric engineering and thermodynamic control. By leveraging the bulky isopropyl groups in a double Michaelis-Arbuzov rearrangement, chemists can effectively bypass the side reactions that plague lower-alkyl phosphites. Adherence to self-validating protocols—specifically the continuous removal of the alkyl halide byproduct—ensures high yields and exceptional purity, cementing TIPE's availability for advanced applications in coordination chemistry and drug development.

References

-

Benchchem. "Tetraisopropyl 1,2-ethylenediphosphonate | Michaelis-Arbuzov Reaction Pathways for TIPE Synthesis". 2

-

Lookchem. "Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE". 1

-

National Institutes of Health (NIH). "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction".3

-

Google Patents. "US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters". 4

Sources

- 1. lookchem.com [lookchem.com]

- 2. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]

- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7435841B2 - Preparation of halohydrocarbyl phosphonic acid diesters - Google Patents [patents.google.com]

Chemical and physical properties of Tetraisopropyl 1,2-ethylenediphosphonate

CAS No: 10596-16-4 | Formula:

Executive Summary

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a specialized organophosphorus ester characterized by two phosphonate groups bridged by an ethylene (

Chemical Identity & Structural Analysis[1][2][3][4]

TIPE belongs to the class of vicinal bisphosphonates. Its structure consists of a two-carbon backbone separating two phosphoryl centers, providing a "bite angle" distinct from methylene bisphosphonates.[1][2][4] This structural feature dictates its chelation thermodynamics with f-block elements.[1][2][4]

| Property | Specification |

| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethanediylbis(phosphonate) |

| Common Synonyms | Tetraisopropyl ethylenebis(phosphonate); TIPE |

| Molecular Weight | 358.35 g/mol |

| SMILES | CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C |

| InChI Key | HVINTUFGJARCPM-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow waxy solid (at <30°C) |

Structural Differentiation

Researchers must distinguish TIPE from Tetraisopropyl methylenediphosphonate (CAS 1660-95-3).[1][2][4]

-

Methylene Bridge (

): High acidity -

Ethylene Bridge (

): Lower acidity; acts as a flexible bidentate ligand; used in heavy metal extraction and flame retardant materials.[1][2][4]

Physical & Thermodynamic Properties[1][4][6][7]

The following data represents the consensus of experimental values. Note the melting point proximity to ambient temperature, which necessitates heating before aliquoting.

| Parameter | Value | Condition/Note |

| Melting Point | 34 – 37 °C | Solid at cool RT; Liquid at slight heat |

| Boiling Point | 170 – 171 °C | @ 3 mmHg (Vacuum distillation required) |

| Density | 1.068 g/cm³ | Predicted/Liquid phase |

| Refractive Index ( | 1.435 | Optical signature |

| Solubility | Soluble | Chloroform, Dichloromethane, Methanol |

| Solubility | Insoluble | Water (Hydrolyzes slowly over time) |

Synthesis & Manufacturing Protocols

The industrial and laboratory standard for synthesizing TIPE is the Michaelis-Arbuzov Rearrangement . This pathway is preferred due to its atom economy and the volatility of the alkyl halide byproduct, which drives the equilibrium forward.

Protocol: Double Arbuzov Rearrangement

Reaction: 1,2-Dibromoethane + 2 equiv.[1][2][4] Triisopropyl phosphite

Reagents

-

Substrate: 1,2-Dibromoethane (1.0 eq)

-

Reagent: Triisopropyl phosphite (2.2 eq - slight excess ensures complete conversion)[1][2][4]

-

Catalyst: None required (Thermal initiation)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head (to remove byproduct).

-

Initiation: Heat the neat 1,2-dibromoethane to 140 °C under an inert nitrogen atmosphere.

-

Addition: Add Triisopropyl phosphite dropwise. The reaction is highly exothermic.

-

Critical Control: The rate of addition must match the distillation rate of the byproduct, Isopropyl bromide (BP: 59 °C).

-

-

Completion: Once addition is complete, raise temperature to 160 °C for 2 hours to ensure conversion of the mono-phosphonate intermediate to the bis-phosphonate.

-

Purification:

Synthesis Workflow Diagram

Caption: Thermal Michaelis-Arbuzov route. Removal of volatile isopropyl bromide drives the formation of the bis-phosphonate.

Reactivity & Applications

A. Coordination Chemistry (Lanthanide/Actinide Extraction)

TIPE acts as a neutral, bidentate organophosphorus ligand.[2][4] Unlike monodentate ligands (e.g., TBP), the ethylene bridge allows TIPE to form stable chelate rings with large metal ions (Ln³⁺, An³⁺).

-

Mechanism: The phosphoryl oxygens (

) donate electron density to the metal center.[2] -

Selectivity: The bite angle formed by the ethylene bridge favors larger f-block cations over smaller d-block metals, making TIPE valuable in nuclear reprocessing (separation of Am/Cm from lanthanides).[1][2]

B. Pharmaceutical Intermediate

While not a direct HWE reagent for vinyl bisphosphonates, TIPE serves as a precursor for:

-

Geminal Bisphosphonates: Via base-catalyzed rearrangement or oxidation sequences.[1][2][4]

-

Bone Targeting: The hydrolyzed form (1,2-ethylenediphosphonic acid) mimics pyrophosphate, targeting hydroxyapatite in bone tissue, though methylene variants are more common clinically.[2][4]

C. Flame Retardancy

The high phosphorus content (approx. 17% by weight) allows TIPE to function as a non-halogenated flame retardant additive in polyurethanes. It promotes char formation via acid-catalyzed dehydration of the polymer matrix during combustion.[1][2]

Ligand Binding Logic

Caption: Chelation mechanism where TIPE sequesters metal ions into the organic phase via P=O coordination.[1][2][4]

Handling & Safety Protocols

Phase Change Management

Since TIPE melts at ~35°C, it may arrive as a solid or a supercooled liquid.[4]

-

Protocol: Warm the container in a water bath at 40–45 °C for 15 minutes prior to dispensing. Do not overheat (>100 °C) in air to prevent oxidative degradation.[2][4]

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Hygroscopic. Store under nitrogen or argon.[2][4] Moisture leads to hydrolysis of the isopropyl esters to the acid form, altering solubility and reactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400137, Tetraisopropyl 1,2-ethylenediphosphonate.[1][2][4] Retrieved from [Link][2][4]

-

LookChem. CAS 10596-16-4 Physical Properties and MSDS.[1][2][4] Retrieved from [Link][2][4]

-

University of Reading (CentAUR). Extraction of minor actinides and lanthanides using functionalized ligands.[2][4] Retrieved from [Link][2][4]

-

NIST Chemistry WebBook. Organophosphorus Spectral Data.[2][4] (General reference for phosphonate IR/Mass specs). Retrieved from [Link][2][4]

Sources

Spectroscopic data (NMR, IR, Mass Spec) for Tetraisopropyl 1,2-ethylenediphosphonate

The following technical guide details the spectroscopic characterization and synthesis of Tetraisopropyl 1,2-ethylenediphosphonate.

Executive Summary

Tetraisopropyl 1,2-ethylenediphosphonate (CAS: 10596-16-4) is a bisphosphonate ester utilized primarily as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of

Chemical Identity & Physical Profile[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethylenediphosphonate |

| Common Name | Tetraisopropyl ethylenebisphosphonate |

| CAS Number | 10596-16-4 |

| Molecular Formula | |

| Molecular Weight | 358.35 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in |

Synthesis Context (The Arbuzov Route)

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying common impurities like triisopropyl phosphite or alkyl halide byproducts. The compound is synthesized via the Michaelis-Arbuzov reaction , where triisopropyl phosphite acts as the nucleophile attacking 1,2-dibromoethane.

Reaction Pathway Diagram

Figure 1: The Michaelis-Arbuzov synthesis pathway. The reaction requires high temperatures to drive the elimination of the volatile isopropyl bromide byproduct.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated Chloroform (

The symmetry of the molecule simplifies the NMR spectra. The two phosphonate groups are chemically equivalent, as are the two carbons of the ethylene bridge.

P NMR (Phosphorus-31)

The diagnostic signal for the phosphonate phosphorus (

| Shift ( | Multiplicity | Assignment | Notes |

| 20.0 – 25.0 | Singlet (s) | P =O | Shift is characteristic of alkyl phosphonates. Distinct from phosphites ( |

H NMR (Proton)

The spectrum is dominated by the large isopropyl signals and the specific coupling patterns of the ethylene bridge.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.65 – 4.75 | Septet (m) | 4H | -O-CH - | Deshielded by the adjacent oxygen. Splits into a septet due to coupling with two methyl groups ( |

| 1.90 – 2.10 | Multiplet | 4H | P-CH | The ethylene bridge. Appears as a higher-order multiplet (often broad) due to coupling with both P atoms ( |

| 1.30 – 1.35 | Doublet (d) | 24H | -O-CH-(CH | Methyl protons of the isopropyl groups. Large integration value. |

C NMR (Carbon-13)

Coupling to phosphorus (

| Shift ( | Multiplicity | Assignment | |

| 70.5 – 71.5 | Doublet (d) | ~6.0 | -O-C H- |

| 24.0 – 24.5 | Doublet (d) | ~4.0 | -CH-(C H |

| 22.0 – 26.0 | Doublet of Doublets | ~140 | P-C H |

Technical Insight: The ethylene bridge carbon signal is often complex. It appears as a doublet of doublets (or pseudo-triplet) because each carbon is coupled to the directly attached P (

, large coupling ~140 Hz) and the distal P (, smaller coupling).

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the phosphonate ester linkage.

| Wavenumber ( | Vibration Mode | Functional Group |

| 1220 – 1260 | Stretching ( | P=O (Phosphoryl) |

| 990 – 1050 | Stretching ( | P-O-C (Aliphatic Ester) |

| 2970 – 2990 | Stretching ( | C-H ( |

| 1380, 1370 | Bending ( | Gem-dimethyl (Isopropyl doublet) |

C. Mass Spectrometry (MS)

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

Bisphosphonate esters typically fragment via the loss of the alkene (propene in this case) from the ester groups via a McLafferty-type rearrangement.

Fragmentation Pathway Diagram

Figure 2: ESI(+) Fragmentation pathway showing sequential loss of isopropyl groups as propene.

-

Molecular Ion:

359 -

Key Fragments:

317, 275, 233 (Sequential loss of propene units).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Prepare a high-resolution sample for

-

Selection: Use a clean, dry 5mm NMR tube.

-

Solvent: Dissolve 10-20 mg of the oil in 0.6 mL of

(Chloroform-d).-

Note: Ensure the solvent contains 0.03% TMS if internal referencing for protons is required.

-

-

Filtration: If the oil is turbid, filter the solution through a small plug of cotton wool within a Pasteur pipette directly into the NMR tube to remove suspended solids.

-

Acquisition:

- : 16 scans, 1 second relaxation delay.

-

: 64-128 scans, broadband proton decoupling (typically

Protocol 2: Purification via Vacuum Distillation

Since the Arbuzov reaction produces isopropyl bromide (b.p. 59°C) and can leave unreacted triisopropyl phosphite (b.p. ~60°C at 10 mmHg), purification is essential.

-

Setup: Short-path distillation apparatus under high vacuum (< 1 mmHg).

-

Fractions:

-

Fore-run: Unreacted phosphite and volatiles (discard).

-

Main Fraction: Tetraisopropyl 1,2-ethylenediphosphonate typically distills at 160-170°C at 0.5 mmHg .

-

-

Validation: Check the

NMR of the distillate. A single peak at ~22 ppm confirms purity; a peak at ~140 ppm indicates residual phosphite.

References

-

Arbuzov Reaction Mechanism

-

NMR of Phosphonates (General Reference)

-

Kaluz, S., & McKenna, C. E. (2009). Bisphosphonates: From Synthesis to Therapeutics. Wiley-VCH.[4] (Referencing general chemical shifts for ethylene-bridged bisphosphonates).

-

-

Spectroscopic Data Verification (Proxy - Tetraethyl Analogue)

-

Synthesis Procedure (Related Diesters)

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. scribd.com [scribd.com]

- 6. escholarship.org [escholarship.org]

- 7. Data on synthesis of methylene bisphosphonates and screening of their inhibitory activity towards HIV reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tetraisopropyl 1,2-Ethylenediphosphonate (CAS 10596-16-4)

[1][2]

Part 1: Executive Summary & Core Identity

Tetraisopropyl 1,2-ethylenediphosphonate (CAS 10596-16-4) is a specialized organophosphorus compound characterized by two phosphonate groups separated by an ethylene bridge (

For researchers in drug development and materials science, this molecule represents a critical "masked" precursor. The isopropyl ester groups provide lipophilicity, allowing solubility in organic solvents for chemical manipulation, while the underlying phosphonic acid core (obtainable via hydrolysis) offers potent metal-chelating properties.

Chemical Identifiers & Nomenclature[2][3]

| Identifier Type | Value | Notes |

| CAS Registry Number | 10596-16-4 | Unique numeric identifier |

| IUPAC Name | Tetrakis(1-methylethyl) 1,2-ethanediylbisphosphonate | Systematic name |

| Common Name | Tetraisopropyl 1,2-ethylenediphosphonate | Widely used in literature |

| Synonyms | Tetraisopropyl ethylenebisphosphonate1,2-Ethylenediphosphonic acid tetraisopropyl esterTetraisopropyl (1,2-ethylene)bisphosphonate | |

| Molecular Formula | ||

| Molecular Weight | 358.35 g/mol | |

| SMILES | CC(C)OP(=O)(CCP(=O)(OC(C)C)OC(C)C)OC(C)C | Useful for chemoinformatics |

| InChI Key | HVINTUFGJARCPM-UHFFFAOYSA-N | Standardized structure key |

Part 2: Physicochemical Profile

Understanding the physical state of CAS 10596-16-4 is essential for handling and purification. It typically exists as a viscous liquid or a low-melting solid, depending on purity and ambient temperature.

| Property | Specification | Technical Insight |

| Physical State | Liquid / Low-melting solid | Tendency to supercool; may crystallize upon standing. |

| Melting Point | 34–37 °C | Gentle heating required for quantitative transfer. |

| Boiling Point | 170–171 °C @ 3 mmHg | High vacuum distillation is required for purification to prevent thermal decomposition. |

| Density | ~1.068 g/cm³ | Slightly denser than water. |

| Solubility | Soluble in organic solvents (CHCl₃, DCM, Toluene) | Lipophilic isopropyl groups prevent water solubility. |

| Refractive Index | Useful for assessing purity during distillation. |

Part 3: Synthetic Utility & Protocols

The Michaelis-Arbuzov Synthesis

The most robust method for synthesizing CAS 10596-16-4 is the Michaelis-Arbuzov reaction .[1][2] This pathway utilizes the high nucleophilicity of triisopropyl phosphite to displace halides from 1,2-dibromoethane.

Expert Insight: Unlike the synthesis of 1,1-bisphosphonates (which often uses acyl chlorides), the 1,2-structure requires a double Arbuzov displacement. The reaction must be driven by heat to remove the volatile isopropyl bromide byproduct, pushing the equilibrium forward.

Protocol: Double Arbuzov Displacement

-

Reagents:

-

1,2-Dibromoethane (1.0 equiv)

-

Triisopropyl phosphite (2.5 - 3.0 equiv, excess required to ensure double substitution)

-

-

Setup:

-

Flame-dried round-bottom flask equipped with a reflux condenser and a distillation head (for byproduct removal).

-

Inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the phosphite.

-

-

Procedure:

-

Mix reagents neat (solvent-free) or in high-boiling solvent (e.g., Xylene).

-

Heat to 140–160 °C .

-

Monitor the evolution of isopropyl bromide (BP ~59 °C). Its distillation from the reaction mixture indicates progress.

-

Continue heating for 4–6 hours until evolution ceases.

-

-

Purification:

-

Remove excess triisopropyl phosphite via vacuum distillation.

-

Distill the product (Tetraisopropyl 1,2-ethylenediphosphonate) under high vacuum (0.1–3 mmHg).

-

Visualization: Synthesis Mechanism

The following diagram illustrates the stepwise

Caption: Stepwise formation of the 1,2-bisphosphonate scaffold via double Michaelis-Arbuzov displacement.

Part 4: Applications in Research & Development

Ligand Engineering & Metal Extraction

The 1,2-ethylene bridge provides a specific "bite angle" different from methylene (1,1) bisphosphonates.[3][4][5][6][7][8]

-

Coordination Chemistry: The phosphoryl oxygens (

) act as hard Lewis bases. This molecule is an effective bidentate ligand for lanthanides and actinides (e.g., Europium, Americium). -

Synergistic Extraction: In nuclear reprocessing research, it is often used in combination with other extractants (like cobalt dicarbollides) to selectively separate radionuclides from waste streams.

Precursor to 1,2-Ethylenediphosphonic Acid

For biological applications, the ester groups are often removed to yield the free acid.

-

Hydrolysis Protocol: Reaction with Bromotrimethylsilane (TMSBr) in Dichloromethane, followed by methanolysis. This "McKenna method" is superior to acid hydrolysis (HCl) as it avoids cleavage of the P-C bond.

-

Bioactivity: The free acid is investigated for inhibition of calcium carbonate crystallization (anti-scaling) and potential bone-targeting, though it lacks the hydroxyl group at the bridging carbon found in drugs like Etidronate, making it pharmacologically distinct.

Part 5: Safety & Handling (MSDS Highlights)

While not classified as highly toxic, standard chemical hygiene is mandatory due to the reactivity of phosphonates.

-

Hazards: May cause skin and eye irritation.

-

Storage: Store in a cool, dry place under inert gas. Hygroscopic tendencies may degrade the ester over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (phosphorus oxides are produced).

References

-

BenchChem. Tetraisopropyl 1,2-ethylenediphosphonate Structure and Properties. Retrieved from

-

ChemicalBook. Tetraisopropyl 1,2-ethylenediphosphonate Product Description. Retrieved from

-

National Institute of Standards and Technology (NIST). CAS 10596-16-4 Registry Data.[3] Retrieved from

-

PubChem. Phosphonate Synthesis and Arbuzov Reaction Mechanisms. (General Reference for Arbuzov Protocols). Retrieved from

-

LookChem. Tetraisopropyl 1,2-ethylenediphosphonate MSDS and Suppliers. Retrieved from

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. Tetraisopropyl methylenediphosphonate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Tetraisopropyl methylenediphosphonate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of 1,2-Ethylenediphosphonic Acid Esters: Synthesis, Coordination Dynamics, and Advanced Applications

Executive Summary

Organophosphorus compounds, particularly bisphosphonates and their esterified derivatives, are foundational to modern chemical research, spanning materials science, catalysis, and medicinal chemistry[1]. Among these, 1,2-ethylenediphosphonic acid (EDPA) esters represent a highly versatile subclass. Unlike the highly hydrophilic parent acid, esterification (e.g., with ethyl or isopropyl groups) significantly alters the molecule's solubility, steric profile, and coordination properties[1]. This technical guide synthesizes current literature on EDPA esters, detailing their mechanistic synthesis, physiochemical properties, and applications as bidentate ligands in advanced material frameworks.

Structural and Physiochemical Profiling

The core structure of an EDPA ester consists of two phosphonate groups linked by a flexible ethylene bridge. This

Table 1: Comparative Physiochemical Properties of Key EDPA Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Density (g/cm³) | Key Physical State / BP / MP |

| Tetraethyl ethylenediphosphonate | 995-32-4 | C₁₀H₂₄O₆P₂ | 302.24 g/mol | 1.146 | Colorless to pale yellow liquid[2][3] |

| Tetraisopropyl 1,2-ethylenediphosphonate | 10596-16-4 | C₁₄H₃₂O₆P₂ | 358.35 g/mol | 1.068 | Liquid (BP: 170-171 °C at 3 mmHg)[4] |

| 1,2-Ethylenediphosphonic acid (Parent) | 6145-31-9 | C₂H₈O₆P₂ | 190.03 g/mol | N/A | White powder (MP: 217-221 °C)[5] |

Mechanistic Synthesis: The Double Michaelis-Arbuzov Pathway

The primary route for synthesizing EDPA esters, such as tetraisopropyl 1,2-ethylenediphosphonate (TIPE), is the double Michaelis-Arbuzov reaction[1]. This involves the reaction of a 1,2-dihaloethane with a trialkyl phosphite. The causality behind choosing isopropyl over ethyl groups often lies in the increased steric bulk, which can prevent unwanted side reactions during subsequent functionalizations and provides enhanced solubility in non-polar organic solvents[1].

Protocol 1: Synthesis of Tetraisopropyl 1,2-ethylenediphosphonate

This protocol utilizes a deliberate stoichiometric excess to drive the reaction to completion and prevent the formation of mono-phosphonate impurities.

-

Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Loading: Add 18.7 g (0.1 mole) of 1,2-dibromoethane to the flask[6].

-

Nucleophile Addition: Introduce 124.95 g (0.6 mole) of triisopropyl phosphite[6]. Causality: This represents a 3-fold molar excess relative to the dibromide, ensuring complete conversion of both electrophilic carbon centers and suppressing mono-phosphonate intermediates.

-

Reflux: Heat the mixture to reflux for 24 hours[6]. The reaction proceeds via a nucleophilic attack of the trivalent phosphorus on the electrophilic carbon, forming a pentavalent phosphonium intermediate, followed by the expulsion of isopropyl bromide[1].

-

Purification: Subject the crude mixture to vacuum distillation. The target tetraisopropyl ester is collected at 140–141 °C under 0.1 mm Hg[6].

-

Yield & Validation: Expected yield is approximately 23.7 g (66%)[6]. Product purity must be validated via ³¹P NMR, confirming the transition from trivalent phosphite to pentavalent phosphonate.

Fig 1: Double Michaelis-Arbuzov reaction pathway for synthesizing 1,2-ethylenediphosphonate esters.

Dealkylation Protocols: Accessing the Parent Acid

While esters are excellent for organic synthesis and storage, many applications in materials science and medicinal chemistry require the free phosphonic acid (1,2-ethylenediphosphonic acid). Direct aqueous hydrolysis of bulky esters like TIPE is notoriously slow and low-yielding. Therefore, a self-validating transesterification protocol using trimethylsilyl (TMS) halides is preferred[7].

Protocol 2: Dealkylation via Trimethylsilyl Halides

This methodology bypasses the high activation energy of direct aqueous ester cleavage by forming a highly reactive silyl intermediate.

-

Halide Exchange Setup: In a dry flask under an inert atmosphere, charge a slurry of Potassium Iodide (KI) (4.5 eq) in an anhydrous solvent like acetonitrile (MeCN)[7].

-

Substrate Addition: Add the tetraisopropyl 1,2-ethylenediphosphonate (1 eq) to the slurry at 50 °C[7].

-

Silylation: Slowly add Trimethylsilyl chloride (TMSCl) (4.5 eq)[7]. Causality: The in-situ generation of TMSI drives the cleavage of the robust isopropyl-oxygen bond, forming a highly reactive silyl ester intermediate.

-

Thermal Maturation: Stir the mixture at 70 °C for 50 hours[7].

-

Hydrolysis: Treat the resulting silyl ester with a liquid comprising water[7]. The silyl groups are rapidly hydrolyzed at room temperature, precipitating the free 1,2-ethylenediphosphonic acid.

-

Validation: ³¹P NMR in D₂O should indicate the complete disappearance of the ester signal and the emergence of the free acid peak (typically shifting to ~20.0 ppm)[7].

Coordination Chemistry and Material Science Applications

EDPA esters and their corresponding acids are highly valued in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers[8]. The bidentate nature of the ligand allows it to act as a bridge between metal centers[1].

For instance, reactions with divalent metal ions (e.g., Zn²⁺, Ni²⁺, Mg²⁺) yield complex 3D frameworks[8]. The flexibility of the ethylene bridge allows the formation of Zn-O-P infinite chains that can be pillared into hybrid layers or 3D sandwich-like frameworks[9]. Furthermore, these compounds are utilized as capping agents for colloidal quantum dots and as core components in flame retardants due to the high thermal stability of the C-P bond[5]. Rare earth complexes utilizing tetraethyl ethylenebisphosphonate have also been constructed for efficient emission tuning.

Fig 2: Assembly logic of metal-organic frameworks using ethylenediphosphonate chelating ligands.

Emerging Roles in Medicinal Chemistry

While methylenebisphosphonates dominate the clinical landscape for bone resorption disorders, ethylenebisphosphonates are gaining traction in targeted medicinal chemistry[10]. The extended carbon bridge alters the pKa of the phosphonate groups and changes the bite angle during metal chelation. This structural nuance is being exploited in the design of enzyme inhibitors, such as Monoamine oxidase (MAO) inhibitors, which hold therapeutic potential for oxidative stress-related neurodegenerative conditions like Alzheimer's disease. Additionally, the esters serve as crucial lipophilic prodrugs, enhancing cellular permeability before intracellular hydrolysis releases the active phosphonic acid.

References

1.[6] "NOVEL ION-EXCHANGE/COORDINATION RESIN WITH CARBOXYETHYL PHOSPHONATE LIGANDS" - CNRS. 6 2.[1] "Tetraisopropyl 1,2-ethylenediphosphonate" - Benchchem. 1 3.[8] "Platonic Relationships in Metal Phosphonate Chemistry: Ionic Metal Phosphonates" - ResearchGate. 8 4.[7] "US20240018173A1 - Process for preparing phosphonate esters" - Google Patents. 7 5.[2] "Tetraethyl ethylenediphosphonate" - Chem-Impex.2 6.[4] "TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE" - LookChem. 4 7.[5] "1,2-Ethylenediphosphonic Acid" - TCI Chemicals. 5 8.[3] "CAS 995-32-4: Tetraethyl ethylenediphosphonate" - CymitQuimica. 3 9.[10] "Tetraethyl ethylenebisphosphonate | CID 70446" - PubChem. 10 10. "Construction and characterization of rare earth complexes for efficient emission tuning..." - RSC. 11.[9] "Mix-Solvothermal Syntheses, Characterization, and Properties of New Zinc Diphosphonates..." - ACS Publications. 9

Sources

- 1. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 995-32-4: Tetraethyl ethylenediphosphonate [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. 1,2-Ethylenediphosphonic Acid | 6145-31-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. US20240018173A1 - Process for preparing phosphonate esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetraethyl ethylenebisphosphonate | C10H24O6P2 | CID 70446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary reactivity studies of Tetraisopropyl 1,2-ethylenediphosphonate

An In-depth Technical Guide to the Preliminary Reactivity of Tetraisopropyl 1,2-Ethylenediphosphonate

Executive Summary

Tetraisopropyl 1,2-ethylenediphosphonate stands as a pivotal, yet underexplored, intermediate in the synthesis of complex organophosphorus compounds.[1] Its unique structure, featuring two phosphonate groups separated by an ethylene bridge, offers multiple reactive sites. This guide provides a comprehensive examination of its synthesis, characterization, and fundamental reactivity. We move beyond mere procedural outlines to explore the causal factors behind experimental design, ensuring that the described protocols are not only reproducible but also intellectually transparent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

The Strategic Importance of the Phosphonate Moiety

Organophosphorus compounds are foundational in modern chemistry, with applications ranging from medicinal chemistry to materials science.[1] Phosphonates, as non-hydrolyzable mimics of phosphates, are of particular interest in drug design, forming the backbone of antivirals and bisphosphonate drugs for treating bone disorders.[2] Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) serves as a key building block. The isopropyl ester groups render the molecule soluble in organic solvents, facilitating its use in a variety of reaction conditions, a significant advantage over its more hydrophilic parent acid.[1] A deep understanding of its reactivity is therefore essential for the rational design of novel therapeutics and advanced materials.

Synthesis and Characterization: Establishing a Reliable Foundation

The most prominent and widely utilized method for synthesizing 1,2-ethylenediphosphonates is the Michaelis-Arbuzov reaction.[1] This pathway offers a robust and scalable route to the target compound.

Synthetic Protocol: The Double Michaelis-Arbuzov Reaction

The synthesis involves the reaction of 1,2-dibromoethane with triisopropyl phosphite.[1] This process is a classic example of a double Michaelis-Arbuzov reaction, where the trivalent phosphite is converted into a pentavalent phosphonate through the sequential formation of two carbon-phosphorus bonds.[1]

Experimental Protocol: Synthesis of TIPE

-

Inert Atmosphere: A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen. Causality: The phosphite starting material is susceptible to oxidation, and all reagents are sensitive to moisture. An inert atmosphere is critical to prevent side reactions and ensure a high yield.

-

Reagent Loading: Add triisopropyl phosphite (2.1 equivalents) to the flask. Dissolve 1,2-dibromoethane (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the dropping funnel.

-

Reaction Execution: Heat the triisopropyl phosphite to 150-160 °C. Add the 1,2-dibromoethane solution dropwise over 2 hours to control the exothermic reaction and the evolution of isopropyl bromide.

-

Completion and Workup: After the addition is complete, maintain the reaction at reflux for an additional 4-6 hours to ensure the second C-P bond formation. Cool the mixture and remove the volatile byproducts (isopropyl bromide) and solvent under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation (Boiling Point: 170-171°C at 3 mmHg[3]) to yield TIPE as a clear, colorless oil.

Analytical Characterization: A Self-Validating Checkpoint

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized TIPE. The combination of these techniques forms a self-validating system; a successful synthesis must satisfy all analytical criteria.

| Analytical Technique | Expected Results and Interpretation |

| ³¹P NMR (Proton Decoupled) | A single sharp singlet, typically observed around δ 20-25 ppm, confirming the presence of two chemically and magnetically equivalent phosphorus atoms.[4] |

| ¹H NMR | 1. A multiplet for the CH protons of the isopropyl groups. 2. A doublet for the CH₃ protons of the isopropyl groups, showing coupling to the CH proton. 3. A multiplet for the central -CH₂-CH₂- bridge protons. |

| ¹³C NMR | Signals corresponding to the three distinct carbon environments: the isopropyl CH, the isopropyl CH₃, and the ethylene bridge CH₂. |

| FT-IR Spectroscopy | Strong, characteristic absorbance for the P=O phosphoryl stretch (approx. 1250 cm⁻¹) and P-O-C stretches (approx. 1000-1100 cm⁻¹). |

| High-Resolution Mass Spectrometry (HRMS) | The observed m/z for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) must match the calculated exact mass for C₁₄H₃₂O₆P₂, confirming the elemental composition. |

Preliminary Reactivity Pathways

The reactivity of TIPE is primarily centered on two key areas: the transformation of the phosphonate ester groups and the chemistry involving the protons on the carbon atoms adjacent to the phosphorus (the α-protons).

Ester Hydrolysis: Unmasking the Active Moiety

The conversion of the phosphonate esters to the corresponding phosphonic acids is arguably the most critical transformation for biological applications. This is typically achieved via acid-catalyzed hydrolysis.

Experimental Protocol: Acidic Hydrolysis of TIPE

-

Reaction Setup: TIPE is dissolved in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Reaction: The solution is heated to reflux (approx. 110 °C) for 12-24 hours. Causality: The strong acidic conditions and high thermal energy are necessary to facilitate the cleavage of the stable P-O-C ester bonds. The reaction proceeds stepwise, hydrolyzing all four ester linkages.[5][6]

-

Workup: The reaction mixture is cooled to room temperature, and the water and excess HCl are removed by rotary evaporation or lyophilization.

-

Purification: The resulting white solid, 1,2-ethylenediphosphonic acid, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Diagram: Hydrolysis Experimental Workflow

Caption: Step-by-step workflow for the acid-catalyzed hydrolysis of TIPE.

α-Deprotonation and C-C Bond Formation: The Horner-Wadsworth-Emmons Logic

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis that utilizes a phosphonate-stabilized carbanion.[7] While TIPE lacks the traditional electron-withdrawing groups that facilitate easy deprotonation, the protons on the ethylene bridge are still acidic enough to be removed by a very strong base. This opens up a pathway for nucleophilic attack on electrophiles like aldehydes.

Authoritative Insight: The HWE reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[7] This carbanion then acts as a nucleophile, attacking an aldehyde or ketone in the rate-limiting step.[7][8] The resulting intermediate eliminates a dialkylphosphate salt to form the alkene.[8] The reaction typically produces E-alkenes with high selectivity.[7][9]

Experimental Protocol: Deprotonation and Reaction with Benzaldehyde

-

Anhydrous Setup: In a flame-dried, nitrogen-purged flask, dissolve TIPE in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equivalents). Stir for 30-60 minutes at -78 °C. Causality: A strong, sterically hindered base is required to deprotonate the α-carbon without significant nucleophilic attack on the phosphorus center. The low temperature stabilizes the resulting carbanion.

-

Electrophile Addition: Add benzaldehyde (1.0 equivalent) dropwise and allow the reaction to slowly warm to room temperature over several hours.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting product mixture by flash column chromatography on silica gel.

Diagram: Logical Pathway of a Potential HWE-type Reaction

Caption: Logical flow diagram for a potential Horner-Wadsworth-Emmons type reaction.

References

-

LookChem. Cas 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE. LookChem. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

- Google Patents.Method for preparing tetra-secondary alkyl methylenediphosphonates. Google Patents.

- Google Patents.Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates. Google Patents.

-

PubMed. Hydrolysis of tetriso by an enzyme derived from Pseudomonas diminuta as a model for the detoxication of O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothiolate (VX). PubMed. Available at: [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET Digital. Available at: [Link]

-

Frontiers in Chemistry. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers Media S.A. Available at: [Link]

-

Molecules. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Khan Academy. Available at: [Link]

-

Molecules. The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

-

Semantic Scholar. The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. Available at: [Link]

-

LCGC North America. Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. MJH Life Sciences. Available at: [Link]

-

National Institutes of Health. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. NIH Public Access. Available at: [Link]

-

Molbank. P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate). MDPI. Available at: [Link]

Sources

- 1. Tetraisopropyl 1,2-ethylenediphosphonate | Benchchem [benchchem.com]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. organic-chemistry.org [organic-chemistry.org]

Thermodynamic Profiling and Synthetic Methodologies of Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE)

Executive Summary Tetraisopropyl 1,2-ethylenediphosphonate (TIPE), identified by CAS number 10596-16-4, is a highly specialized organophosphorus compound utilized extensively in coordination chemistry, materials science, and pharmaceutical synthesis 1[1]. Characterized by a 1,2-ethylene bridge connecting two bulky phosphonate groups, TIPE serves as a bidentate ligand and a crucial intermediate in Horner-Wadsworth-Emmons (HWE) olefinations. As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind its unique physicochemical properties and provide field-proven, self-validating protocols for its synthesis and application.

Physicochemical Profiling: Melting and Boiling Point Dynamics

Understanding the thermodynamic behavior of TIPE is critical for its handling, purification, and downstream application.

Table 1: Key Physicochemical Properties of TIPE

| Property | Value | Causality / Scientific Significance |

| Melting Point | 34–37 °C[2] | The steric bulk of the four isopropyl groups disrupts crystal lattice packing, resulting in a low melting point. It often presents as a supercooled viscous liquid at room temperature. |

| Boiling Point | 170–171 °C at 3 mmHg[3] | Strong dipole-dipole interactions from the phosphoryl (P=O) groups require high thermal energy for vaporization. Reduced pressure is mandatory to prevent thermal degradation. |

| Density | 1.068 ± 0.06 g/cm³[2] | Typical for heavy-atom organophosphorus esters, aiding in phase separation during aqueous workups. |

| Vapor Pressure | 7.15 × 10⁻⁷ mmHg at 25 °C[1] | Extremely low volatility at ambient conditions, minimizing inhalation exposure risks during standard benchtop handling. |

Causality in Phase Transitions

A common pitfall in organophosphorus chemistry is the mishandling of high-boiling esters. Why does TIPE require such specific distillation conditions? The boiling point of TIPE is 170–171 °C under a strict vacuum of 3 mmHg 2[2]. At atmospheric pressure (760 mmHg), the theoretical boiling point exceeds 350 °C. Heating the compound to such extremes induces homolytic cleavage of the carbon-phosphorus bonds and thermal degradation of the ester linkages.

Conversely, its melting point is unusually low (34–37 °C) 1[1]. The bulky isopropyl groups, while significantly enhancing organic solubility compared to the parent hydrophilic diphosphonic acid 2[2], create immense steric hindrance. This hindrance prevents the molecules from packing tightly into a rigid crystal lattice, reducing the intermolecular forces that would otherwise solidify the compound at higher temperatures.

Synthetic Methodology: The Michaelis-Arbuzov Pathway

The primary route for synthesizing TIPE involves the Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite 2[2].

Michaelis-Arbuzov synthesis and vacuum distillation workflow for isolating pure TIPE.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints.

Step 1: Reaction Initiation Combine 1 equivalent of 1,2-dibromoethane with 2.2 equivalents of triisopropyl phosphite in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

Step 2: Thermal Activation Heat the mixture gradually to 150 °C. Causality: Thermal energy is required to drive the nucleophilic attack of the phosphorus lone pair onto the electrophilic carbons of 1,2-dibromoethane, forming a transient phosphonium intermediate 2[2].

Step 3: Dealkylation & Byproduct Removal As the reaction proceeds, isopropyl bromide is generated as a byproduct. The Dean-Stark trap continuously collects this volatile byproduct, driving the reaction forward to completion via Le Chatelier's principle.

Step 4: Vacuum Distillation (Crucial Step) Transfer the crude mixture to a short-path distillation apparatus. Apply a strict vacuum of 3 mmHg. Discard the initial forerun (which contains unreacted phosphite). Collect the main fraction distilling precisely at 170–171 °C 3[3]. The product will solidify upon cooling to 34–37 °C.

Step 5: Validation Checkpoint Confirm structural integrity using ³¹P NMR spectroscopy. The presence of peaks between δ -10 to +10 ppm confirms the phosphonate groups, while exact mass spectrometry (358.1628 Da) validates the molecular composition 2[2].

Applications in Drug Development and Coordination Chemistry

TIPE's unique structure—specifically the distance between the two phosphoryl oxygens and the lipophilicity of its ester groups—makes it an exceptional bidentate ligand and synthetic reagent.

Causality between TIPE's structural features and its advanced chemical applications.

In lanthanide coordination chemistry, the primary interaction occurs through the oxygen atoms of the phosphoryl (P=O) groups 2[2]. The steric bulk of the isopropyl groups dictates the coordination geometry, often forcing high coordination numbers ranging from eight to ten around the metal center 2[2].

In pharmaceutical development, TIPE is utilized as an intermediate in the synthesis of complex drug scaffolds 1[1]. Its enhanced solubility in organic solvents (compared to its parent acid) allows for homogeneous reaction conditions during Horner-Wadsworth-Emmons olefinations, leading to higher yields and superior stereocontrol of the resulting alkene geometries 2[2].

Safety and Handling

While TIPE is primarily designated for research use 2[2], standard laboratory safety protocols apply. It is not classified as highly hazardous under normal use conditions, but skin and eye contact should be avoided 3[3]. Due to its low vapor pressure, inhalation risks are minimal unless the compound is actively heated or aerosolized.

References

- Source: benchchem.

- Source: thermofisher.

- Source: lookchem.

Sources

Solubility profile of Tetraisopropyl 1,2-ethylenediphosphonate in laboratory solvents

Executive Summary & Chemical Identity[2][3]

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a specialized organophosphorus ester utilized primarily as a bidentate ligand in coordination chemistry (actinide/lanthanide extraction) and as a reagent in Horner-Wadsworth-Emmons (HWE) olefination.[1]

Unlike its methylene-bridged analog, the ethylene bridge imparts specific conformational flexibility, affecting both its chelation bite angle and its crystal packing.[1] This guide provides a definitive solubility profile derived from structural analysis and empirical behavior in organophosphorus synthesis.[1]

| Property | Data |

| IUPAC Name | Tetrakis(propan-2-yl) ethane-1,2-diylbis(phosphonate) |

| CAS Number | 10596-16-4 |

| Molecular Formula | C₁₄H₃₂O₆P₂ |

| Molecular Weight | 358.35 g/mol |

| Physical State (RT) | Low-melting solid / Viscous liquid (MP: 34–37 °C) |

| Lipophilicity (LogP) | ~2.44 (Predicted) |

Physicochemical Basis of Solubility

To understand the solubility profile of TIPE, one must analyze the competition between its polar core and lipophilic shell.

-

The Polar Core: The

and -

The Lipophilic Shell: Four bulky isopropyl groups shield the polar core.[1] This steric bulk disrupts water lattice formation, rendering the molecule hydrophobic (water-insoluble) while enhancing compatibility with non-polar and chlorinated solvents.[1]

-

The Ethylene Bridge: The

linker increases conformational freedom compared to methylene-bisphosphonates, slightly lowering lattice energy and enhancing solubility in organic media compared to more rigid analogs.[1]

Structural Visualization

The following diagram illustrates the solvation logic based on molecular domains.

Figure 1: Mechanistic breakdown of TIPE solubility based on functional group interactions.

Solubility Profile by Solvent Class[1]

The following data categorizes solvent compatibility for laboratory applications such as extraction, chromatography, and recrystallization.

Class I: High Solubility (Primary Solvents)

Best for: Stock solution preparation, NMR analysis, and reaction media.

| Solvent | Solubility | Mechanistic Note |

| Dichloromethane (DCM) | >500 mg/mL | Excellent dipole alignment; breaks crystal lattice efficiently.[1] |

| Chloroform (CDCl₃) | >500 mg/mL | Standard solvent for NMR; complete miscibility.[1] |

| Methanol / Ethanol | High | Soluble, but risk of transesterification (exchange of OiPr for OMe/OEt) upon prolonged storage or heating.[1] |

| THF | High | Excellent for synthesis; stabilizes lithiated intermediates in HWE reactions.[1] |

| Ethyl Acetate | High | Good for TLC and column chromatography purification.[1] |

Class II: Moderate/Conditional Solubility

Best for: Crystallization antisolvents or high-temperature extractions.[1]

| Solvent | Solubility | Mechanistic Note |

| Toluene | Moderate-High | Soluble, especially when warm.[1] Used for azeotropic drying.[1] |

| Diethyl Ether | Moderate | Good solubility, often used to precipitate impurities.[1] |

| Acetonitrile | Moderate | Soluble, but phase separation may occur at very low temperatures.[1] |

| Hexanes / Heptane | Low-Moderate | Critical: TIPE is a solid at RT.[1] It may be sparingly soluble in cold hexanes, making hexanes an excellent antisolvent for recrystallization.[1] |

Class III: Insoluble / Immiscible

Best for: Aqueous workups to remove inorganic salts.[1]

| Solvent | Solubility | Mechanistic Note |

| Water | <0.1 mg/mL | Hydrophobic isopropyl groups prevent hydration.[1] |

| 1M HCl / NaOH | Insoluble | Warning: Prolonged exposure to strong acid/base causes hydrolysis to the phosphonic acid.[1] |

Experimental Protocol: Solubility Determination

As a Senior Scientist, you should not rely solely on literature. The following protocol outlines a self-validating workflow to determine exact solubility limits (Saturation Shake-Flask Method), essential for GLP compliance.

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Step-by-Step Methodology

-

Preparation: Weigh approximately 100 mg of TIPE (solid/melt) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration:

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (do not use Nylon, as it may bind phosphonates).

-

Quantification (Gravimetric):

-

Transfer 0.5 mL of the clear supernatant to a pre-weighed aluminum weighing boat.

-

Evaporate solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.

-

Weigh the residue.[1] Calculation:

.

-

Critical Handling & Stability Implications

Hydrolysis Risk

While TIPE is soluble in alcohols (methanol/ethanol), it is an ester. In the presence of trace water and catalytic acid/base, it will hydrolyze to the mono-ester or free acid.

-

Recommendation: Store stock solutions in anhydrous THF or DCM over molecular sieves (3Å or 4Å). Avoid long-term storage in methanol.[1]

Temperature Sensitivity

With a melting point of 34–37°C, TIPE may exist as a supercooled liquid or a solid in the lab.

-

Dispensing: If solid, gently warm the container in a water bath (40°C) to melt, then dispense as a liquid by volume (Density

1.07 g/mL). This is more accurate than weighing sticky solids.[1]

References

-

BenchChem. Tetraisopropyl 1,2-ethylenediphosphonate Product Description & Synthesis. Retrieved from

-

Sigma-Aldrich. Tetraisopropyl methylenediphosphonate (Analog) Safety & Properties.[1] Retrieved from [1]

-

LookChem. CAS 10596-16-4 Physical Properties and Melting Point Data.[1] Retrieved from

-

National Institutes of Health (NIH). Bisphosphonate Solubility and Physicochemical Properties.[1] PMC3520999.[1] Retrieved from

-

ChemicalBook. Tetraisopropyl methylenediphosphonate Solubility Data. Retrieved from

Sources

The Dual Nature of Phosphorus: A Technical Guide to the Evolution of Organophosphorus Chemistry

Introduction: The Janus Face of Phosphorus

Organophosphorus (OP) chemistry represents one of the most striking dichotomies in scientific history. On one hand, it has spawned the most lethal nerve agents known to man; on the other, it provides the structural backbone for life-saving antivirals and essential agricultural agents.

This guide analyzes the technical evolution of OP compounds, moving beyond a simple timeline to explore the mechanistic leaps that transitioned this field from early curiosity to industrial warfare, and finally to precision medicine.

Early Discovery & The Arbuzov Pivot (19th Century)

While the 19th century saw the isolation of elemental phosphorus, the true chemical breakthrough was the ability to form stable Carbon-Phosphorus (C-P) bonds.

The First Acetylcholinesterase Inhibitor

Contrary to popular belief, the first OP nerve agent was not developed in Nazi Germany, but in mid-19th century France. In 1854 , Philippe de Clermont , working in Adolphe Wurtz’s laboratory, synthesized tetraethyl pyrophosphate (TEPP) .[1]

-

Significance: Though de Clermont did not realize its toxicity, TEPP was the first OP compound capable of phosphorylating the serine residue in acetylcholinesterase (AChE), a mechanism that would define the next century of toxicology.

The Michaelis-Arbuzov Reaction (1898)

The structural diversity of modern OP chemistry relies almost entirely on the Michaelis-Arbuzov rearrangement . Before this, creating C-P bonds was difficult and unreliable.

-

Mechanism: A trialkyl phosphite reacts with an alkyl halide.[2][3][4][5] The phosphorus lone pair acts as a nucleophile, attacking the alkyl halide to form a phosphonium intermediate.[3][6] This intermediate collapses via nucleophilic attack by the halide ion, resulting in a thermodynamically stable phosphonate (P=O bond).

Diagram 1: The Michaelis-Arbuzov Mechanism

Caption: The conversion of P(III) to P(V) via the Michaelis-Arbuzov rearrangement, driven by the formation of the strong P=O bond.[3]

The War Years: Toxicology & The G-Agents (1930s-1940s)

In the 1930s, Gerhard Schrader at IG Farben was tasked with developing new insecticides.[7][8] His work led to the discovery of the "G-series" (German) agents, marking the weaponization of OP chemistry.

The Schrader Discovery

-

Tabun (GA) - 1936: The first nerve agent discovered.[9][10] Schrader synthesized it while attempting to create a pesticide to combat the woolly aphid.

-

Sarin (GB) - 1938: Named after its discoverers (S chrader, A mbros, R üdiger, and van der Lin de).[11] It is significantly more volatile and toxic than Tabun.

Mechanism of Action: AChE Inhibition

The lethality of these compounds lies in their ability to irreversibly inhibit Acetylcholinesterase (AChE).

-

Phosphorylation: The OP agent mimics acetylcholine. The serine hydroxyl group in the AChE active site attacks the phosphorus atom.

-

Inhibition: The enzyme becomes phosphorylated and cannot hydrolyze acetylcholine, leading to cholinergic crisis (SLUDGE syndrome).

-

Aging: Over time, the phosphorylated enzyme undergoes "aging" (dealkylation), making the inhibition permanent and resistant to oxime therapy (e.g., Pralidoxime/2-PAM).

Diagram 2: AChE Inhibition and Aging

Caption: The kinetic race between therapeutic reactivation (oximes) and irreversible aging of the enzyme-OP complex.

Synthetic Utility: The Wittig Reaction (1950s)

Post-WWII, the focus shifted from destruction to construction. Georg Wittig discovered that phosphonium ylides could convert carbonyls (aldehydes/ketones) into alkenes with precise regiocontrol.[2]

-

The Breakthrough: Unlike elimination reactions (which produce mixtures of isomers), the Wittig Reaction allows for the specific placement of a double bond.[12]

-

Impact: This reaction was so fundamental to organic synthesis that Wittig was awarded the Nobel Prize in Chemistry in 1979.[2] It remains a staple in the synthesis of vitamins (e.g., Vitamin A) and complex natural products.

Modern Medicinal Chemistry: ProTides & Bisphosphonates

The late 20th century saw the refinement of OP compounds into sophisticated therapeutic delivery systems.

Bisphosphonates (1960s-Present)

Originally used as industrial water softeners, bisphosphonates are stable analogs of inorganic pyrophosphate (PPi).

-

Structure: They replace the labile P-O-P bond of pyrophosphate with a stable P-C-P bond.[13][14]

-

Mechanism: They bind avidly to hydroxyapatite crystals in bone.[13] When osteoclasts resorb bone, they internalize the bisphosphonate, which inhibits farnesyl pyrophosphate synthase (FPPS), leading to osteoclast apoptosis.

-

Key Drugs: Alendronate (Fosamax), Zoledronic acid.

ProTide Technology (1990s-Present)

Developed by Chris McGuigan at Cardiff University, ProTide (Prodrug Nucleotide) technology solved a critical limitation of nucleoside antivirals: the rate-limiting first phosphorylation step.

-

The Problem: Nucleoside analogs (like Remdesivir or Sofosbuvir) must be phosphorylated to their triphosphate form to inhibit viral replication. The first phosphorylation is often slow and inefficient.

-

The Solution: ProTides deliver the pre-formed monophosphate into the cell, masked by an aryl ester and an amino acid ester to ensure lipophilicity and cell permeability.

Diagram 3: ProTide Activation Pathway

Caption: The metabolic activation of a ProTide, bypassing the rate-limiting kinase step to deliver active nucleotide payloads.

Summary Data: Evolution of Application

| Era | Key Figure | Compound Class | Primary Application | Mechanism of Action |

| 1850s | Philippe de Clermont | Pyrophosphates (TEPP) | Discovery / Curiosity | AChE Phosphorylation |

| 1930s | Gerhard Schrader | G-Agents (Sarin, Tabun) | Chemical Warfare | Irreversible AChE Inhibition |

| 1950s | Georg Wittig | Phosphonium Ylides | Organic Synthesis | Carbonyl to Alkene Conversion |

| 1970s | Fleisch & Russell | Bisphosphonates | Osteoporosis Therapy | FPPS Inhibition / Bone Binding |

| 2010s | Chris McGuigan | ProTides (Sofosbuvir) | Antivirals (HCV, COVID) | Viral Polymerase Inhibition (Bypass Kinase) |

References

-

Petroianu, G. A. (2010).[15] History of organophosphate synthesis: The very early days. Pharmazie. Link

-

Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Journal of the Russian Physico-Chemical Society. Link

-

Schrader, G. (1963). Die Entwicklung neuer insektizider Phosphorsäure-Ester. Verlag Chemie. Link

-

Wittig, G., & Geissler, G. (1953). Course of the reaction of pentaphenylphosphorus with lithium phenyl. Justus Liebigs Annalen der Chemie. Link

-

Fleisch, H. (2002). Development of bisphosphonates. Breast Cancer Research. Link

-

Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. Link

-

Costantino, L., & Barlocco, D. (2006). Privileged structures as leads in medicinal chemistry. Current Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. jk-sci.com [jk-sci.com]

- 4. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 9. Schrader — Toxipedia [asmalldoseoftoxicology.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Gerhard Schrader - Wikipedia [en.wikipedia.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. Bisphosphonates--history and experimental basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Introduction to bisphosphonates. History and functional mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Tetraisopropyl 1,2-Ethylenediphosphonate (TIPE) in Advanced Materials and Coordination Chemistry

Introduction and Scientific Context

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a highly specialized organophosphorus compound that serves as a critical building block in contemporary materials science and pharmaceutical synthesis[1]. Structurally, TIPE is the tetraisopropyl ester of 1,2-ethylenediphosphonic acid.

While its parent acid is strictly hydrophilic, the esterification with isopropyl groups fundamentally transforms the molecule's physicochemical profile[1]. This modification imparts excellent solubility in organic solvents, enabling researchers to utilize TIPE in homogeneous organic syntheses and complex biphasic reactions where the parent acid would precipitate or fail to react[1]. Furthermore, the steric bulk introduced by the four isopropyl moieties provides a unique handle for fine-tuning the coordination environment of metal centers, making TIPE an invaluable bidentate chelating ligand for the development of novel Metal-Organic Frameworks (MOFs), coordination polymers, and advanced flame-retardant materials[1][2].

Mechanistic Insights: The Causality of Experimental Choices

As a senior application scientist, it is crucial to understand why TIPE is selected over other phosphonate esters (like methyl or ethyl variants) or the free acid.

-

Steric Tuning in Coordination Chemistry: When designing MOFs or coordination polymers, dense, non-porous packing is a common failure mode. The bulky isopropyl groups of TIPE prevent tight interpenetration of polymer networks. When coordinated to lanthanide series metals, this steric hindrance forces the metal centers into high coordination numbers (typically 8 to 10), yielding unique, highly stable supramolecular geometries[3].

-

Controlled Hydrolysis: In drug development, bisphosphonates are widely used as bone-targeting agents and enzyme inhibitors[1][2]. TIPE acts as a stable, lipophilic prodrug or intermediate. The isopropyl ester is significantly more resistant to spontaneous hydrolysis than methyl or ethyl esters, allowing chemists to perform aggressive downstream synthetic steps (e.g., cross-coupling, halogenation) before intentionally deprotecting the phosphonate groups using targeted reagents like Bromotrimethylsilane (TMSBr).

Physicochemical Profiling

To ensure reproducibility in material synthesis and reagent handling, the quantitative physicochemical properties of TIPE are summarized below.

| Property | Value |

| Chemical Name | Tetraisopropyl 1,2-ethylenediphosphonate |

| CAS Number | 10596-16-4[2] |

| Molecular Formula | C₁₄H₃₂O₆P₂[2] |

| Molecular Weight | 358.35 g/mol [2][3] |

| Melting Point | 34 - 37 °C[2][3] |

| Boiling Point | 170 - 171 °C (at 3 mmHg)[2][3] |

| Density | 1.068 g/cm³[2][3] |

| Vapor Pressure | 7.15 × 10⁻⁷ mmHg (at 25 °C)[2] |

Experimental Workflows and Protocols

Protocol 1: Synthesis of TIPE via Double Michaelis-Arbuzov Reaction

The primary route for synthesizing TIPE is the double Michaelis-Arbuzov reaction between 1,2-dibromoethane and triisopropyl phosphite[1][3]. The reaction proceeds sequentially; the formation of the first carbon-phosphorus bond creates a sterically hindered intermediate, requiring elevated temperatures to drive the second C-P bond formation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 equivalent of 1,2-dibromoethane under an inert nitrogen atmosphere.

-

Reagent Addition: Slowly add 2.2 equivalents of triisopropyl phosphite dropwise at room temperature. The slight excess ensures complete conversion of the dihalide.

-

Thermal Activation: Gradually heat the reaction mixture to 150–160 °C. Caution: The reaction is exothermic and generates isopropyl bromide as a volatile byproduct.

-

Distillation of Byproduct: Continuously distill off the isopropyl bromide byproduct to drive the equilibrium toward the pentavalent phosphonate product.

-

Completion & Purification: Maintain the temperature for 4–6 hours until gas evolution ceases. Cool the mixture to room temperature. Purify the crude TIPE via vacuum distillation (collecting the fraction at 170-171 °C / 3 mmHg) to yield a high-purity, low-melting solid[2][3].

Figure 1: Double Michaelis-Arbuzov reaction pathway for the synthesis of TIPE.

Protocol 2: Solvothermal Synthesis of TIPE-Based MOFs

TIPE is utilized to construct porous coordination polymers by chelating transition metals or lanthanides via its phosphoryl (P=O) oxygens[3]. Solvothermal conditions are preferred to allow reversible bond formation, which corrects structural defects and yields highly crystalline materials.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 0.1 mmol of TIPE in 5 mL of a mixed solvent system (e.g., N,N-dimethylformamide (DMF) and ethanol in a 1:1 v/v ratio).

-

Metal Salt Addition: In a separate vial, dissolve 0.1 mmol of a lanthanide nitrate salt (e.g., La(NO₃)₃·6H₂O) in 5 mL of the same solvent mixture.

-

Mixing: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave. Stir for 10 minutes to ensure homogeneity.

-

Solvothermal Treatment: Seal the autoclave and heat it in an oven at 120 °C for 72 hours. The slow heating allows the flexible ethylene bridge of TIPE to adopt the optimal conformation for chelation[1].

-

Cooling and Harvesting: Cool the autoclave to room temperature at a rate of 5 °C/hour. Isolate the resulting crystalline MOF by vacuum filtration, wash sequentially with DMF and ethanol, and dry under a vacuum at 60 °C.

Figure 2: Solvothermal coordination pathway of TIPE with metal centers to form MOFs.

Protocol 3: Controlled Deprotection to Active Bisphosphonic Acid

For pharmaceutical applications (e.g., synthesizing bone-targeting drugs or enzyme inhibitors), the isopropyl groups must be removed to yield the active 1,2-ethylenediphosphonic acid[1]. Due to the stability of the isopropyl ester, standard basic hydrolysis is ineffective.

Step-by-Step Methodology:

-

Reagent Setup: Dissolve 1.0 mmol of TIPE in 10 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Silane Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4.5 equivalents of Bromotrimethylsilane (TMSBr) via a syringe. TMSBr selectively cleaves the robust isopropyl P-O bonds.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. The intermediate formed is a silyl ester.

-

Hydrolysis: Evaporate the DCM and excess TMSBr under reduced pressure. Add 10 mL of methanol to the residue and stir for 1 hour at room temperature to hydrolyze the silyl esters into the free phosphonic acid.

-

Isolation: Concentrate the solution in vacuo to yield 1,2-ethylenediphosphonic acid as a highly polar, hydrophilic white solid, ready for bioconjugation or API formulation.

References

-

Lookchem. CAS 10596-16-4, TETRAISOPROPYL 1,2-ETHYLENEDIPHOSPHONATE: Chemical Properties and Usage. Retrieved from: [Link]

Sources

Application Notes & Protocols: Tetraisopropyl 1,2-Ethylenediphosphonate in Pharmaceutical Development

Abstract

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is an organophosphorus compound of significant interest in pharmaceutical research and development. As a tetraester of 1,2-ethylenediphosphonic acid, its unique chemical properties make it a versatile precursor and building block. The isopropyl ester groups confer solubility in organic solvents, facilitating its use in a variety of synthetic applications, while the core diphosphonate structure, upon deprotection, serves as a powerful bone-targeting moiety and a metal chelating agent.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of TIPE. It details the causality behind experimental choices, provides validated protocols for its synthesis and subsequent use, and outlines its role in the development of bone-targeted drug conjugates and radiopharmaceuticals.

Introduction: The Chemical and Pharmaceutical Significance of TIPE

Organophosphorus compounds, particularly phosphonates, hold a significant position in medicinal chemistry.[1] They are recognized as effective bioisosteres of natural phosphates and carboxylates, offering enhanced stability against enzymatic hydrolysis.[2][3] This stability is a critical attribute in drug design, as it can lead to improved pharmacokinetic profiles.

Tetraisopropyl 1,2-ethylenediphosphonate (TIPE) is a member of this class, characterized by a P-C-C-P backbone. While the parent 1,2-ethylenediphosphonic acid is hydrophilic, the esterification with four isopropyl groups renders TIPE soluble in organic solvents, a crucial property for its synthesis, purification, and utility as a synthetic intermediate.[1] The primary applications of TIPE in pharmaceutical development stem from the properties of its hydrolyzed form, 1,2-ethylenediphosphonic acid, which exhibits strong chelation properties and a high affinity for the hydroxyapatite matrix of bone tissue.[4][5]

This guide will explore the synthesis of TIPE and its subsequent conversion into high-value pharmaceutical intermediates for two primary applications:

-

Bone-Targeting Drug Conjugates: Leveraging the diphosphonate moiety to deliver therapeutic agents specifically to bone tissue.[6]

-

Radiopharmaceutical Development: Utilizing the diphosphonate as a chelating agent to carry radionuclides for bone imaging and therapy.[4]

Physicochemical Properties of TIPE

A summary of the key physicochemical properties of Tetraisopropyl 1,2-ethylenediphosphonate is provided below.

| Property | Value | Reference |

| CAS Number | 10596-16-4 | [1] |

| Molecular Formula | C₁₄H₃₂O₆P₂ | [1] |

| Molecular Weight | 358.35 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/low melting solid | [1] |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, THF) | [1] |

| Boiling Point | 170-171 °C at 3 mmHg | - |

| Density | ~1.068 g/cm³ | - |

Synthesis of Tetraisopropyl 1,2-ethylenediphosphonate (TIPE)

The most common and efficient method for synthesizing TIPE is the Michaelis-Arbuzov reaction .[7] This reaction is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds.[8][9][10]

Reaction Principle